2-(6-Aminopyridin-3-YL)-4-fluorophenol

Description

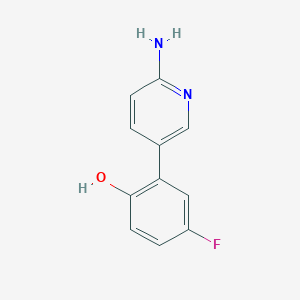

2-(6-Aminopyridin-3-YL)-4-fluorophenol is a fluorinated aromatic compound featuring a pyridine ring substituted with an amino group at the 6-position and a 4-fluorophenol moiety at the 3-position. The compound is of interest in medicinal chemistry and environmental science due to its structural similarity to bioactive molecules and fluorinated pollutants .

Properties

IUPAC Name |

2-(6-aminopyridin-3-yl)-4-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-8-2-3-10(15)9(5-8)7-1-4-11(13)14-6-7/h1-6,15H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLDMDJJKUVZPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CN=C(C=C2)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201270589 | |

| Record name | Phenol, 2-(6-amino-3-pyridinyl)-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314985-89-1 | |

| Record name | Phenol, 2-(6-amino-3-pyridinyl)-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314985-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(6-amino-3-pyridinyl)-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminopyridin-3-YL)-4-fluorophenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-aminopyridine and 4-fluorophenol.

Nucleophilic Substitution: The amino group on the pyridine ring can undergo nucleophilic substitution reactions with electrophilic reagents to introduce the fluorophenol moiety.

Catalytic Hydrogenation: Catalytic hydrogenation may be employed to reduce any intermediate nitro groups to amino groups, ensuring the desired substitution pattern.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nucleophilic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain high-purity products. The use of mixed solvents and acid catalysts can enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(6-Aminopyridin-3-YL)-4-fluorophenol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: Nitro derivatives can be reduced back to amino groups using catalytic hydrogenation.

Substitution: The fluorophenol moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine and phenol derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(6-Aminopyridin-3-YL)-4-fluorophenol has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and sensors.

Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(6-Aminopyridin-3-YL)-4-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorophenol groups can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- The 4-fluorophenol group increases acidity (pKa ~8–10) relative to non-fluorinated phenols, affecting solubility and metabolic pathways .

Metabolic Stability and Glycosylation

Table 2: Glycosylation Efficiency of Fluorophenols in Nicotiana tabacum

| Compound | β-Glucoside Yield (%) | β-Gentiobioside Yield (%) | Total Conversion (%) |

|---|---|---|---|

| 2-Fluorophenol | 60 | 10 | 70 |

| 4-Fluorophenol | 32 | 6 | 38 |

| 3-Fluorophenol | 17 | 0 | 17 |

Comparison :

- The 4-fluorophenol moiety in the target compound is glycosylated less efficiently than 2-fluorophenol in plant cells, suggesting steric or electronic hindrance from the adjacent pyridine ring .

- This contrasts with simpler fluorophenols, where positional isomerism (2- vs. 4-fluoro) significantly impacts metabolic processing.

Challenges and Limitations

- Synthesis Complexity: The target compound’s synthesis likely requires multi-step protocols involving palladium-catalyzed cross-coupling (for pyridine-phenol linkage), similar to methods in . Yields may be lower than simpler fluorophenols due to steric effects.

- Data Gaps : Direct pharmacological data (e.g., IC50 values, toxicity) for the target compound are absent in the provided evidence, unlike analogues with resolved crystal structures (e.g., ) or commercial derivatives (e.g., ).

Recommendations :

Investigate glycosylation pathways using mammalian cell models to assess human metabolic relevance.

Conduct structure-activity relationship (SAR) studies against kinase or enzyme targets common to fluorinated pyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.